2-fluoro-5-(pentafluoroethoxy)pyridine

Lipophilicity Metabolic Stability Fluorinated Building Blocks

2-Fluoro-5-(pentafluoroethoxy)pyridine (CAS 2287270-59-9) is a fluorinated pyridine derivative with the molecular formula C₇H₃F₆NO and a molecular weight of 231.09 g/mol. It features a fluorine atom at the 2-position and a pentafluoroethoxy (-OC₂F₅) group at the 5-position of the pyridine ring, a substitution pattern that imparts distinct physicochemical properties relative to other fluorinated pyridine analogs.

Molecular Formula C7H3F6NO
Molecular Weight 231.097
CAS No. 2287270-59-9
Cat. No. B2724377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-5-(pentafluoroethoxy)pyridine
CAS2287270-59-9
Molecular FormulaC7H3F6NO
Molecular Weight231.097
Structural Identifiers
SMILESC1=CC(=NC=C1OC(C(F)(F)F)(F)F)F
InChIInChI=1S/C7H3F6NO/c8-5-2-1-4(3-14-5)15-7(12,13)6(9,10)11/h1-3H
InChIKeyLKSCEIVOTVOCGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-(pentafluoroethoxy)pyridine (CAS 2287270-59-9): A High-Value Fluorinated Pyridine Building Block for Agrochemical and Pharmaceutical R&D


2-Fluoro-5-(pentafluoroethoxy)pyridine (CAS 2287270-59-9) is a fluorinated pyridine derivative with the molecular formula C₇H₃F₆NO and a molecular weight of 231.09 g/mol [1]. It features a fluorine atom at the 2-position and a pentafluoroethoxy (-OC₂F₅) group at the 5-position of the pyridine ring, a substitution pattern that imparts distinct physicochemical properties relative to other fluorinated pyridine analogs . This compound is primarily utilized as a specialty building block in medicinal chemistry and agrochemical research, with the -OC₂F₅ group being a less common but strategically important fluoroalkoxy substituent for modulating lipophilicity and metabolic stability .

Why 2-Fluoro-5-(pentafluoroethoxy)pyridine Cannot Be Simply Replaced by Other Fluorinated Pyridines in Critical R&D Workflows


While a broad class of fluorinated pyridines exists, their physicochemical and biological performance is exquisitely sensitive to the specific fluorination pattern and substituent topology [1]. Generic substitution is not feasible because the combination of a 2-fluoro and 5-pentafluoroethoxy group on the pyridine ring creates a unique electronic environment, steric profile, and lipophilicity/hydrophilicity balance that directly impacts receptor binding, metabolic stability, and overall compound behavior in biological systems [2]. A compound with a trifluoromethoxy (-OCF₃) group at the 5-position or a different halogen at the 2-position will exhibit quantifiably different properties, potentially leading to altered efficacy or pharmacokinetics, thus undermining the reproducibility and validity of research outcomes [3].

Quantitative Differentiation Guide: Direct Evidence for 2-Fluoro-5-(pentafluoroethoxy)pyridine vs. Its Closest Analogs


Comparative Lipophilicity: The -OC₂F₅ Group vs. -OCF₃ Group in Pyridine Scaffolds

The pentafluoroethoxy (-OC₂F₅) group is structurally analogous to the more common trifluoromethoxy (-OCF₃) group but is less explored. According to Enamine's analysis, these two groups exhibit similar electronic properties and lipophilicity . However, the larger size of -OC₂F₅ may confer advantages in filling lipophilic pockets or modulating metabolic stability through increased steric hindrance around the ether oxygen, a hypothesis supported by class-level structure-activity relationship (SAR) studies on fluorinated heterocycles [1].

Lipophilicity Metabolic Stability Fluorinated Building Blocks

Regioisomeric Specificity: 2-Fluoro-5-(pentafluoroethoxy)pyridine vs. 2-Fluoro-3-(pentafluoroethoxy)pyridine

The exact position of the pentafluoroethoxy group on the pyridine ring is a critical determinant of the molecule's overall properties. The target compound, 2-fluoro-5-(pentafluoroethoxy)pyridine (CAS 2287270-59-9), has the -OC₂F₅ group at the 5-position [1]. Its regioisomer, 2-fluoro-3-(pentafluoroethoxy)pyridine (CAS 2378503-74-1), has the -OC₂F₅ group at the 3-position [2]. While both share the same molecular formula (C₇H₃F₆NO) and weight (231.09 g/mol), their different substitution patterns result in distinct molecular geometries, dipole moments, and electronic distributions, which are known to directly influence biological target engagement and physicochemical properties like solubility and lipophilicity [3].

Regioisomerism Structure-Activity Relationship Pyridine Derivatives

Impact of Halogen and Fluoroalkyl Group Combination: 2-Fluoro-5-(pentafluoroethoxy)pyridine vs. 2-Chloro-5-(trifluoromethyl)pyridine

A common structural comparator in agrochemical intermediate applications is 2-chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3), a key building block for herbicides like fluazifop and haloxyfop . The target compound replaces the chloro group with a fluoro group and the -CF₃ group with a -OC₂F₅ group. This substitution is expected to significantly alter key physicochemical properties. While the exact logP of the target compound is not publicly disclosed, class-level data from a study on 2-(thiofluoroalkyl)pyridines shows that increasing fluorine content and altering substitution topology can create a gradient in logD7.4 values, demonstrating the profound impact of precise fluorination [1]. Specifically, the -OC₂F₅ group offers a different metabolic profile and electronic effect compared to -CF₃, potentially leading to improved selectivity or altered degradation pathways in target organisms [2].

Agrochemical Intermediates Physicochemical Properties Fluorinated Heterocycles

High-Impact Application Scenarios for 2-Fluoro-5-(pentafluoroethoxy)pyridine


Agrochemical Lead Optimization: Developing Novel Herbicides and Pesticides

Given its structural similarity to known agrochemical intermediates like 2-chloro-5-(trifluoromethyl)pyridine, this compound is an excellent candidate for the synthesis of next-generation herbicides and pesticides . Its distinct -OC₂F₅ group offers a different steric and electronic profile compared to the common -CF₃ group, enabling the exploration of new chemical space for improved potency, crop safety, or resistance management [1].

Medicinal Chemistry: Bioisosteric Replacement and Property Modulation

The -OC₂F₅ group is a direct bioisostere of the more common -OCF₃ group . Researchers can use this building block to synthesize lead series where -OCF₃ is replaced by -OC₂F₅. This allows for the systematic study of steric effects on target binding and metabolic stability, as the larger group may fill hydrophobic pockets more effectively or slow oxidative metabolism via steric shielding [2].

Building Block for Advanced Heterocyclic Scaffolds

The presence of a reactive fluorine atom at the 2-position makes this pyridine derivative a versatile intermediate for further chemical elaboration, such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions . This allows for the rapid generation of diverse compound libraries with the unique -OC₂F₅ motif for high-throughput screening campaigns.

Fundamental Studies on Fluorine-Containing Heterocycles

As a relatively underexplored compound compared to its -OCF₃ and -CF₃ counterparts, 2-fluoro-5-(pentafluoroethoxy)pyridine is valuable for academic research focused on understanding the structure-property relationships (SPR) of fluorinated heterocycles. Its unique combination of a 2-fluoro and 5-pentafluoroethoxy group provides a well-defined system to study how this specific fluorination pattern influences molecular conformation, dipole moment, and intermolecular interactions [3].

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